

An In-depth Technical Guide to the Thermochemical Properties of (-)-Chrysanthenone

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: (-)-Chrysanthenone

CAS No.: 58437-73-3

Cat. No.: B12709620

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For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the methodologies used to determine the thermochemical properties of **(-)-Chrysanthenone**, a bicyclic monoterpene of significant interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for **(-)-Chrysanthenone**, this document focuses on the established experimental and computational protocols for determining key thermochemical parameters such as enthalpy of formation, standard entropy, and heat capacity. The guide details the principles and procedures of combustion calorimetry, a primary experimental technique, and outlines the application of computational chemistry for theoretical prediction of these properties. This document is intended to serve as a foundational resource for researchers seeking to understand and obtain the essential thermochemical data for **(-)-Chrysanthenone** and related compounds.

Core Thermochemical Properties of (-)-Chrysanthenone

The thermochemical properties of a compound are fundamental to understanding its stability, reactivity, and potential applications. For **(-)-Chrysanthenone** (C₁₀H₁₄O), these properties are not readily available in the published literature. Therefore, this guide presents the methodologies to determine these values. The key thermochemical parameters include:

- **Standard Molar Enthalpy of Formation ($\Delta_f H^\circ$):** The change in enthalpy when one mole of a substance in its standard state is formed from its constituent elements in their standard states.
- **Standard Molar Entropy (S°):** A measure of the randomness or disorder of a substance at a standard state.
- **Molar Heat Capacity (C_p):** The amount of heat required to raise the temperature of one mole of a substance by one degree Celsius at constant pressure.

The following table summarizes the key thermochemical properties of **(-)-Chrysanthenone** that can be determined using the methodologies described in this guide.

Property	Symbol	Value	Method of Determination
Molecular Formula	-	C ₁₀ H ₁₄ O	-
Molar Mass	M	150.22 g/mol [1][2][3]	-
Standard Molar Enthalpy of Formation (liquid)	$\Delta_f H^\circ(l)$	To be determined experimentally	Combustion Calorimetry
Standard Molar Enthalpy of Formation (gas)	$\Delta_f H^\circ(g)$	To be determined experimentally/calculated	Combustion Calorimetry & Vaporization
Standard Molar Entropy (gas)	$S^\circ(g)$	To be determined computationally	Statistical Thermodynamics
Molar Heat Capacity (gas)	$C_p(g)$	To be determined computationally	Statistical Thermodynamics

Experimental Determination of Enthalpy of Formation

The primary experimental method for determining the standard molar enthalpy of formation of organic compounds is combustion calorimetry. This technique measures the heat released during the complete combustion of a substance in a constant-volume container (a "bomb").

Experimental Protocol: Static Bomb Calorimetry

The following protocol outlines the steps for determining the standard molar enthalpy of combustion ($\Delta_c H^\circ$) of **(-)-Chrysanthenone**, from which the standard molar enthalpy of formation ($\Delta_f H^\circ$) can be calculated.

Materials and Equipment:

- High-purity **(-)-Chrysanthenone** sample
- Benzoic acid (standard for calibration)

- Parr-type static bomb calorimeter
- High-pressure oxygen source
- Fuse wire (e.g., platinum or nichrome)
- Crucible (e.g., silica or platinum)
- Pellet press
- Digital thermometer with high resolution
- Deionized water

Procedure:

- Sample Preparation:
 - A precisely weighed sample of **(-)-Chrysanthenone** (typically 0.5 - 1.0 g) is prepared. If the sample is a liquid, it is encapsulated in a gelatin capsule of known mass and heat of combustion.
 - A pellet press may be used to compact solid samples.
- Bomb Assembly:
 - A measured length of fuse wire is connected to the electrodes within the bomb head, ensuring it is in contact with the sample in the crucible.
 - A small, known amount of deionized water (typically 1 mL) is added to the bomb to ensure that the water formed during combustion is in the liquid state.
 - The bomb is sealed and purged with a small amount of oxygen before being filled to a pressure of approximately 30 atm.
- Calorimeter Setup:
 - The sealed bomb is placed in the calorimeter bucket containing a known mass of water.

- The calorimeter is assembled with the stirrer and thermometer in place.
- Temperature Measurement and Ignition:
 - The system is allowed to reach thermal equilibrium while stirring. The initial temperature is recorded at regular intervals to establish a baseline.
 - The sample is ignited by passing an electric current through the fuse wire.
 - The temperature is recorded at short intervals as it rises to a maximum and then begins to cool.
- Post-Combustion Analysis:
 - After the final temperature is recorded, the bomb is depressurized and opened.
 - The interior is inspected for any signs of incomplete combustion (e.g., soot).
 - The length of the unburned fuse wire is measured to determine the amount that combusted.
 - The bomb washings are collected and titrated to determine the amount of nitric acid formed from any nitrogen present in the combustion atmosphere.

Data Analysis:

The heat of combustion at constant volume (ΔcU) is calculated using the following equation:

$$\Delta cU = (C_{cal} * \Delta T - q_{fuse} - q_{acid}) / m_{sample}$$

Where:

- C_{cal} is the energy equivalent of the calorimeter, determined by calibrating with benzoic acid.
- ΔT is the corrected temperature rise.
- q_{fuse} is the heat released by the combustion of the fuse wire.

- q_{acid} is the heat of formation of nitric acid.
- m_{sample} is the mass of the sample.

The standard enthalpy of combustion ($\Delta_c H^\circ$) is then calculated from $\Delta_c U$ using the following relation:

$$\Delta_c H^\circ = \Delta_c U + \Delta n_{\text{gas}} * RT$$

Where:

- Δn_{gas} is the change in the number of moles of gas in the combustion reaction.
- R is the ideal gas constant.
- T is the standard temperature (298.15 K).

Finally, the standard enthalpy of formation ($\Delta_f H^\circ$) is calculated using Hess's Law:

$$\Delta_f H^\circ(\text{C}_{10}\text{H}_{14}\text{O}) = [10 * \Delta_f H^\circ(\text{CO}_2) + 7 * \Delta_f H^\circ(\text{H}_2\text{O})] - \Delta_c H^\circ(\text{C}_{10}\text{H}_{14}\text{O})$$

Where $\Delta_f H^\circ(\text{CO}_2)$ and $\Delta_f H^\circ(\text{H}_2\text{O})$ are the known standard enthalpies of formation of carbon dioxide and liquid water, respectively.

Experimental Workflow Diagram



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Caption: Experimental workflow for combustion calorimetry.

Computational Determination of Thermochemical Properties

Computational chemistry provides a powerful tool for predicting the thermochemical properties of molecules, especially when experimental data is unavailable. Density Functional Theory (DFT) is a widely used method for this purpose.

Computational Protocol

The following protocol outlines the general steps for calculating the thermochemical properties of **(-)-Chrysanthenone** using computational methods.

Software:

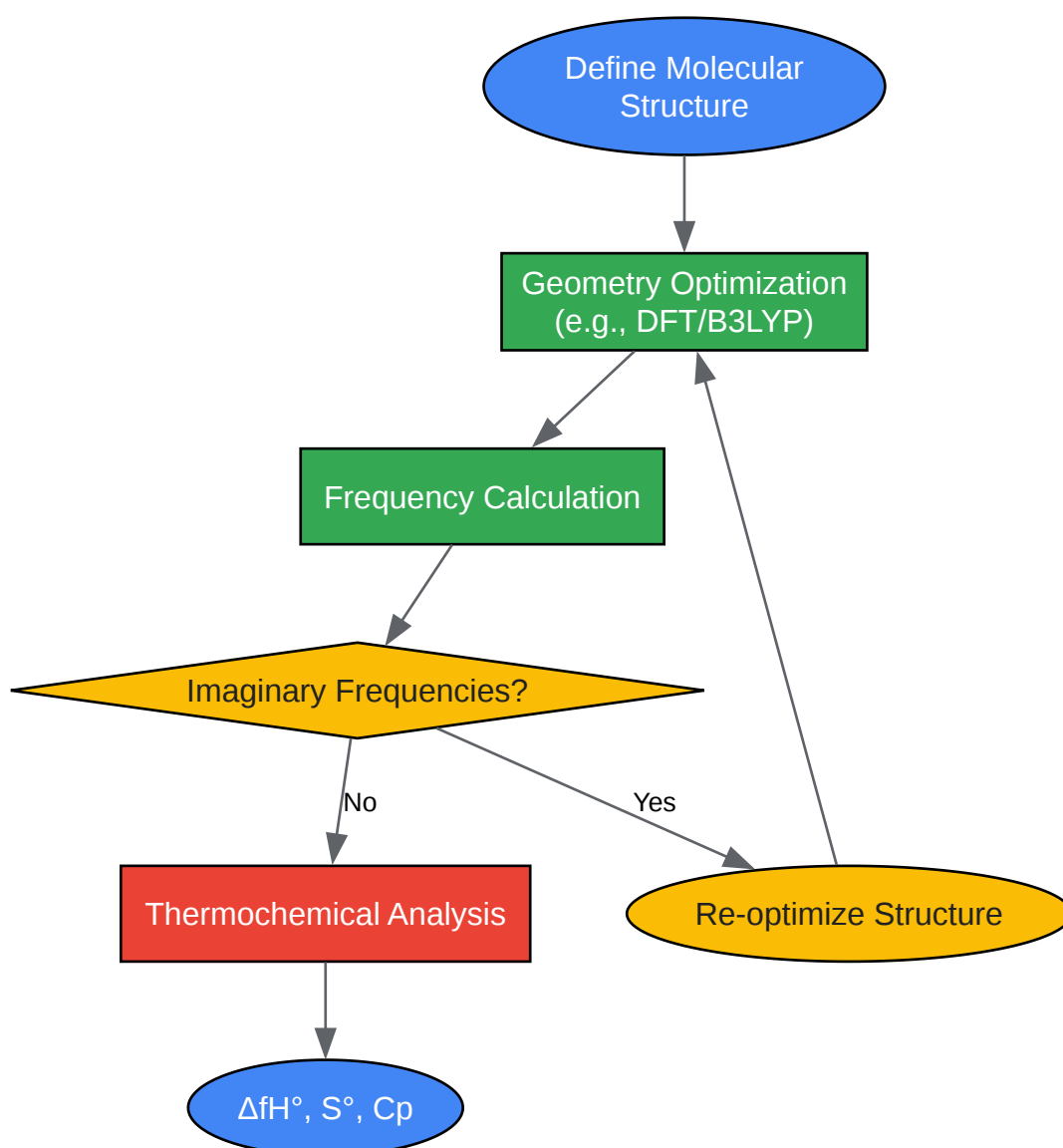
- A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Procedure:

- Structure Optimization:
 - The 3D structure of **(-)-Chrysanthenone** is built.
 - A geometry optimization is performed to find the lowest energy conformation of the molecule. A common DFT functional for this is B3LYP with a basis set such as 6-31G(d).
- Frequency Calculation:
 - A frequency calculation is performed on the optimized geometry at the same level of theory.
 - The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.
- Thermochemical Analysis:
 - The output of the frequency calculation provides the zero-point vibrational energy (ZPVE), thermal corrections to energy, enthalpy, and Gibbs free energy, as well as the entropy and heat capacity at a given temperature (usually 298.15 K).

- Enthalpy of Formation Calculation:
 - The gas-phase enthalpy of formation can be calculated using an isodesmic or atomization reaction scheme. For an atomization reaction, the enthalpy of formation is calculated as:
$$\Delta fH^\circ(\text{gas}) = \sum E_{\text{atoms}} - E_{\text{molecule}} - \text{ZPVE} + H_{\text{trans}} + H_{\text{rot}} + H_{\text{vib}} + RT$$
 - Where E_{atoms} are the electronic energies of the constituent atoms, and E_{molecule} is the electronic energy of the optimized molecule. More accurate methods, such as composite methods (e.g., G3, G4, CBS-QB3), are often employed for higher accuracy.

Computational Workflow Diagram



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Caption: Workflow for computational thermochemistry.

Conclusion

While direct experimental thermochemical data for **(-)-Chrysanthenone** is currently scarce, this guide provides the necessary theoretical framework and practical protocols for its determination. The combination of experimental techniques like combustion calorimetry and computational methods such as DFT offers a robust approach to obtaining accurate and reliable thermochemical data. This information is crucial for advancing the research and development of **(-)-Chrysanthenone** and its derivatives in various scientific and industrial applications.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Thermochemical Properties of (-)-Chrysanthenone]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12709620/docs#an-in-depth-technical-guide-to-the-thermochemical-properties-of-chrysanthenone\]](https://www.benchchem.com/product/b12709620/docs#an-in-depth-technical-guide-to-the-thermochemical-properties-of-chrysanthenone)

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